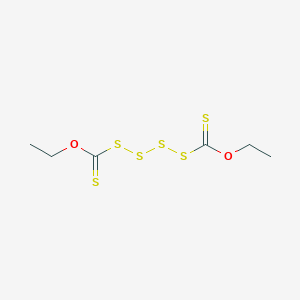
Bis(ethoxythiocarbonyl) tetrasulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethoxythiocarbonyl) tetrasulfide (BETTS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BETTS is a sulfur-containing compound that is used in a variety of research applications, including organic synthesis, materials science, and biochemistry. In
科学的研究の応用
Bis(ethoxythiocarbonyl) tetrasulfide has a wide range of scientific research applications, including its use in organic synthesis as a sulfur transfer reagent. Bis(ethoxythiocarbonyl) tetrasulfide can also be used in materials science as a precursor for the synthesis of metal sulfide nanoparticles. In biochemistry, Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have potential applications in the development of new drugs, as well as in the study of protein structure and function.
作用機序
Bis(ethoxythiocarbonyl) tetrasulfide works by transferring a sulfur atom to a target molecule. This transfer can occur through a variety of mechanisms, including nucleophilic substitution and radical transfer. Bis(ethoxythiocarbonyl) tetrasulfide has been shown to be an effective sulfur transfer reagent in a variety of reactions, including the synthesis of thioesters and thioethers.
生化学的および生理学的効果
Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Bis(ethoxythiocarbonyl) tetrasulfide can inhibit the growth of cancer cells and induce apoptosis. Bis(ethoxythiocarbonyl) tetrasulfide has also been shown to have anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes.
実験室実験の利点と制限
One of the major advantages of using Bis(ethoxythiocarbonyl) tetrasulfide in lab experiments is its high reactivity and selectivity. Bis(ethoxythiocarbonyl) tetrasulfide is also relatively easy to synthesize and handle in the lab. However, one limitation of using Bis(ethoxythiocarbonyl) tetrasulfide is that it can be toxic to cells at high concentrations. Additionally, Bis(ethoxythiocarbonyl) tetrasulfide can be difficult to purify, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on Bis(ethoxythiocarbonyl) tetrasulfide. One area of interest is the development of new synthetic methods for Bis(ethoxythiocarbonyl) tetrasulfide that are more efficient and environmentally friendly. Another area of research is the study of Bis(ethoxythiocarbonyl) tetrasulfide in vivo, including its potential use as a therapeutic agent. Additionally, there is interest in exploring the use of Bis(ethoxythiocarbonyl) tetrasulfide in the development of new materials, such as sensors and catalysts.
合成法
Bis(ethoxythiocarbonyl) tetrasulfide can be synthesized through a variety of methods, including the reaction of carbon disulfide with ethanethiol in the presence of sodium hydroxide. This reaction produces sodium ethanethiolate, which can be reacted with ethyl chloroformate to produce Bis(ethoxythiocarbonyl) tetrasulfide. Other methods for synthesizing Bis(ethoxythiocarbonyl) tetrasulfide include the reaction of carbon disulfide with sodium ethoxide, as well as the reaction of carbon disulfide with ethyl chloroacetate in the presence of sodium hydroxide.
特性
CAS番号 |
1851-71-4 |
|---|---|
製品名 |
Bis(ethoxythiocarbonyl) tetrasulfide |
分子式 |
C6H10O2S6 |
分子量 |
306.5 g/mol |
IUPAC名 |
O-ethyl (ethoxycarbothioyltetrasulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S6/c1-3-7-5(9)11-13-14-12-6(10)8-4-2/h3-4H2,1-2H3 |
InChIキー |
AEQAMCGEBHCRLA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSSC(=S)OCC |
正規SMILES |
CCOC(=S)SSSSC(=S)OCC |
その他のCAS番号 |
1851-71-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



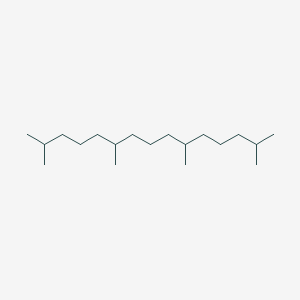
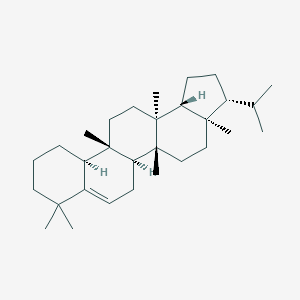
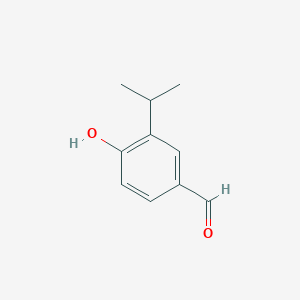
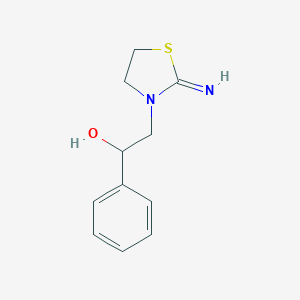
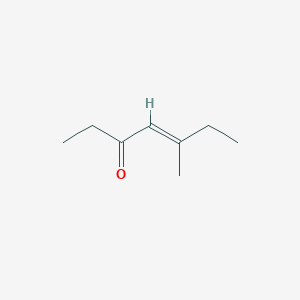
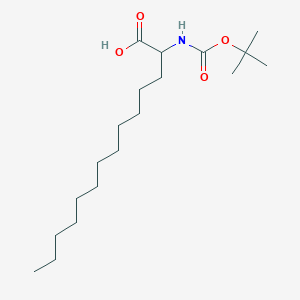
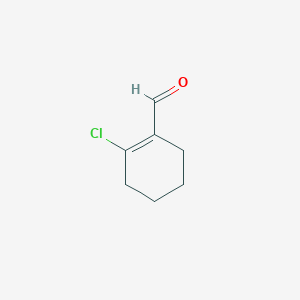
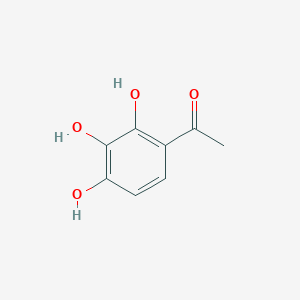
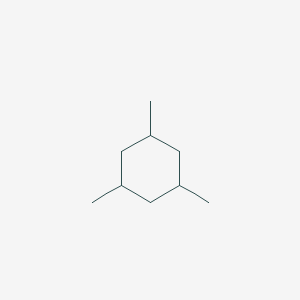
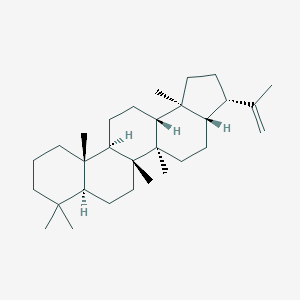
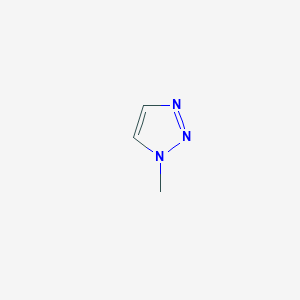
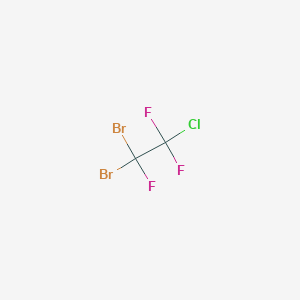
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)